molecular formula C7H6FNO2 B1269078 2-Amino-3-fluorobenzoic acid CAS No. 825-22-9

2-Amino-3-fluorobenzoic acid

Cat. No. B1269078
CAS RN: 825-22-9
M. Wt: 155.13 g/mol
InChI Key: KUHAYJJXXGBYBW-UHFFFAOYSA-N
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Description

2-Amino-3-fluorobenzoic acid is a compound of interest due to its applications in various chemical syntheses and potential in pharmaceutical development. It is characterized by the presence of both amino and fluorobenzoic groups, which contribute to its unique chemical behavior and physical properties.

Synthesis Analysis

The synthesis of 2-Amino-3-fluorobenzoic acid involves several key steps, including acylation, oximation, and decarboxylation processes. The compound can be synthesized from 2-Fluoroaminobenzene, undergoing transformations through intermediates such as N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide and 7-Fluoroisatin, before finally obtaining the target compound (Kollmar, M., Parlitz, R., Oevers, S., & Helmchen, G., 2003).

Scientific Research Applications

  • Synthesis of Novel Benzamide
    • Scientific Field: Organic Chemistry
    • Application Summary: 2-Amino-3-fluorobenzoic acid is used in the synthesis of a novel benzamide .
    • Results or Outcomes: The novel benzamide synthesized from 2-Amino-3-fluorobenzoic acid has potent neuroleptic activity .
  • Pharmaceutical Intermediates
    • Scientific Field: Medicinal Chemistry
    • Application Summary: 2-Amino-3-fluorobenzoic acid is used as an intermediate in the synthesis of various pharmaceutical compounds .
  • Pharmaceutical Intermediates
    • Scientific Field: Medicinal Chemistry
    • Application Summary: 2-Amino-3-fluorobenzoic acid is used as an intermediate in the synthesis of various pharmaceutical compounds .

Safety And Hazards

2-Amino-3-fluorobenzoic acid is classified as an irritant, and it can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound . In case of contact, immediate medical assistance should be sought .

properties

IUPAC Name

2-amino-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHAYJJXXGBYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342984
Record name 2-Amino-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-fluorobenzoic acid

CAS RN

825-22-9
Record name 2-Amino-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-fluorobenzoic acid
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Synthesis routes and methods I

Procedure details

A solution of 7-fluoro-1H-indol-2,3-dione (13.0 g, 78.7 mmol) in 10N sodium hydroxide (125 mL) was heated and stirred at 70° C. for 1 hour. 30% Hydrogen peroxide (25 mL) was added dropwise over 20 minutes at the same temperature, and the mixture was heated and stirred at the same temperature further for 1 hour. The solution was ice cooled, and conc. hydrochloric acid was added to the solution carefully until the pH of the solution became 4. Organic matter was extracted with ethyl acetate, and the extract was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The crystals thus obtained were collected by filtration to give the title compound (7.15 g, 59% yield).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Yield
59%

Synthesis routes and methods II

Procedure details

A mixture of 19.27 g of the product of Step B and 197 ml of 10N sodium hydroxide solution was heated to 70° C. with stirring and heating was ceased to add 36.5 ml of 30% hydrogen peroxide over 20 minutes during which the temperature rose to 80° C. and descended to 70° C. At the end of the addition, the mixture was heated to 80° C. and held there for 10 minutes and then was cooled during which a mass formed. The latter was added to 200 ml of water with stirring and the pH was adjusted to 1 by addition of concentrated hydrochloric acid at a temperature less than 20° C. The mixture was stirred for 90 minutes and was vacuum filtered. The product was empasted twice with iced water and dried under reduced pressure at 70° C. The product was crystallized from 100 ml of a 1-1 ethanol-water mixture and 3 ml of acetic acid. The mixture was iced for one hour and was vacuum filtered. The product was empasted with a 1-1 ethanol-water mixture and dried at 70° C. under reduced pressure to obtain 14.8 g of 2-amino-3-fluoro-benzoic acid melting at 188° C.
Quantity
19.27 g
Type
reactant
Reaction Step One
Quantity
197 mL
Type
reactant
Reaction Step One
Quantity
36.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 0.1 g (0.6 mmol) of 8-fluoroquinolin-2,4-dione, 0.1 g (7.8 mmol) of 70 percent t-butyl hydroperoxide, 0.2 g of 25 percent sodium methoxide in methanol and an additional 2 mL of methanol was heated at 75° C. with stirring for 48 hr. An additional 0.2 g of t-butyl hydroperoxide and 0.5 mL of 25 percent sodium methoxide in methanol were added and heating was continued for 24 more hr. The reaction mixture was cooled, poured into water, and neutralized with acetic acid. The mixture was extracted with methylene chloride and the organic phase was collected. Evaporation of the solvent gave 0.35 g (40 percent yield) of 3-fluoroanthranilic acid, mp 172° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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Reaction Step Three
Name
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-fluorobenzoic acid
Reactant of Route 2
2-Amino-3-fluorobenzoic acid
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2-Amino-3-fluorobenzoic acid
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2-Amino-3-fluorobenzoic acid
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2-Amino-3-fluorobenzoic acid
Reactant of Route 6
2-Amino-3-fluorobenzoic acid

Citations

For This Compound
30
Citations
M Kollmar, R Parlitz, SR Oevers… - Organic …, 2003 - Wiley Online Library
Amino‐3fluorobenzoic acid R 2‐Fluoroaminobenzene 1 IN‐(2‐Fluorophenyl)‐2‐(hydroxyimino) acetamide 2 7‐Fluoroisatin 3 P 2‐Amino‐3‐fluorobenzoic acid 4
Number of citations: 16 onlinelibrary.wiley.com
S Hillebrand, B Bartkowska, J Bruckmann, C Krüger… - Tetrahedron letters, 1998 - Elsevier
… Compound 8 was prepared from 2-amino-3-fluorobenzoic acid (13) in a four step synthesis. As it is shown by the preparation of the metal complexes 4,5-bis(diphenylphosphino)-…
Number of citations: 43 www.sciencedirect.com
MJ Fifolt, SA Sojka, RA Wolfe, DS Hojnicki… - The Journal of …, 1989 - ACS Publications
… 2-amino-3-fluorobenzoic acid … -11-7; 2,5-difluoroaniline, 367-30-6; 2,6-difluoroaniline, 5509-65-9; 2-amino-3-fluorobenzoic acid, 825-22-9; 2,6difluorobenzonitrile, 1897-52-5; 3-amino-5-…
Number of citations: 50 pubs.acs.org
T Nagase, T Mizutani, S Ishikawa, E Sekino, T Sasaki… - pstorage-acs-6854636.s3 …
Compound 3 was prepared according to the literature. 1 A mixture of anthranilic acid (2; 5.00 g, 36.5 mmol) and acetic anhydride (20 mL, 212 mmol) was heated at 130 C for 2 h. After …
F Hu, PJ Morris, J Bonaventura, H Fan… - European journal of …, 2021 - Elsevier
… According to the general procedure, 2-amino-3-fluorobenzoic acid (2d, 2.48 g, 16 mmol) and 4-chloro-1-iodo-2-nitrobenzene (3a, 4.53 g, 16 mmol) were used. The crude compound 2-((…
Number of citations: 6 www.sciencedirect.com
Q Chen, S Wu - The Journal of Organic Chemistry, 1989 - ACS Publications
Difluoromethyl alkanoates 5 and fluorinated and nonfluorinated alkanesulfonates 9 were synthesized in moderate yields by the reaction of alkali metal salts of acids with …
Number of citations: 64 pubs.acs.org
LB Schenkel, PR Olivieri, AA Boezio… - Journal of medicinal …, 2016 - ACS Publications
There has been significant interest in developing a transient receptor potential A1 (TRPA1) antagonist for the treatment of pain due to a wealth of data implicating its role in pain …
Number of citations: 53 pubs.acs.org
JI van der Vlugt, JNH Reek - Angewandte Chemie International …, 2009 - Wiley Online Library
… In a cumbersome overall four-step synthesis (only the last step is displayed), Haenel and co-workers prepared the acridine-based ligand 13 (from 2-amino-3-fluorobenzoic acid and 2-…
Number of citations: 457 onlinelibrary.wiley.com
H Yao, M Ji, Z Zhu, J Zhou, R Cao, X Chen… - Bioorganic & Medicinal …, 2015 - Elsevier
Poly(ADP-ribose)polymerase-1 (PARP-1) has emerged as a promising anticancer drug target due to its key role in the DNA repair process. In this work, a novel series of 1-benzyl-…
Number of citations: 44 www.sciencedirect.com
TD Ashton, MG Dans, P Favuzza, A Ngo… - Journal of Medicinal …, 2023 - ACS Publications
There is an urgent need to populate the antimalarial clinical portfolio with new candidates because of resistance against frontline antimalarials. To discover new antimalarial chemotypes…
Number of citations: 2 pubs.acs.org

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